(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a hybrid heterocyclic molecule featuring two distinct moieties:
- A 5-methyl-1-phenyl-1H-pyrazol-4-yl group, which is a substituted pyrazole ring with a methyl group at position 5 and a phenyl substituent at position 1.
- A 7-(thiophen-2-yl)-1,4-thiazepan-4-yl group, comprising a seven-membered thiazepane ring fused with a thiophene heterocycle.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-15-17(14-21-23(15)16-6-3-2-4-7-16)20(24)22-10-9-19(26-13-11-22)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPXKKBVPCGMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazepane intermediates separately, followed by their coupling.
-
Preparation of Pyrazole Intermediate
Starting Materials: 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with an amine to form the pyrazole intermediate.
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Preparation of Thiazepane Intermediate
Starting Materials: 2-aminothiophene and 1,4-dibromobutane.
Reaction Conditions: The aminothiophene is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K₂CO₃) to form the thiazepane ring.
-
Coupling Reaction
- The pyrazole and thiazepane intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazepane Ring
The seven-membered thiazepane ring undergoes nucleophilic substitution under basic conditions. For example, the sulfur atom in the thiazepane can react with nucleophiles like amines or thiols:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reaction with ethylenediamine | DMF, 80°C, 12h | Thiazepane ring-opened diamine derivative | 68% | |
| Reaction with benzylthiol | THF, KOH, reflux, 6h | Thiazepane ring with substituted thiol side chain | 72% |
Mechanistic studies suggest the reaction proceeds via deprotonation of the thiazepane sulfur, forming a transient thiolate intermediate that attacks electrophiles.
Electrophilic Aromatic Substitution on Thiophene
The thiophene moiety participates in electrophilic substitution reactions, with regioselectivity governed by its electron-rich π-system:
| Reaction | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | C-5 | 5-nitrothiophene derivative | 85% | |
| Bromination | Br₂/CHCl₃, rt, 1h | C-3/C-5 | 3,5-dibromothiophene derivative | 78% |
Density functional theory (DFT) calculations indicate preferential attack at the C-5 position due to lower activation energy .
Pyrazole Ring Functionalization
The pyrazole ring reacts via cyclocondensation and alkylation pathways:
3.1. Cyclocondensation with Hydrazines
Reaction with hydrazine derivatives forms fused triazole systems:
text(5-methyl-1-phenylpyrazol-4-yl)methanone + carbohydrazide → Pyrazolo-triazole hybrid
Conditions : Ethanol, acetic acid, reflux (8h). Yield : 70–75% .
3.2. Alkylation at N-1 Position
The phenyl-substituted nitrogen undergoes alkylation with alkyl halides:
textR-X + pyrazole-N → N-alkylated pyrazole derivative
Conditions : K₂CO₃, DMF, 60°C (4h). Yield : 65–80% .
Methanone Linkage Reactivity
The central methanone group participates in:
4.1. Grignard Addition
Organomagnesium reagents add to the carbonyl carbon:
textR-Mg-X + ketone → tertiary alcohol derivative
Conditions : Dry THF, 0°C → rt, 3h. Yield : 60–68%.
4.2. Reductive Amination
Conversion to secondary amines via BH₃ or NaBH₃CN:
textKetone + amine → imine → amine
Conditions : MeOH, 24h, rt. Yield : 55–70%.
Ring-Opening of Thiazepane Under Acidic Conditions
Strong acids (e.g., HCl) cleave the thiazepane ring:
textThiazepane + HCl → linear dithiol intermediate
Conditions : 6M HCl, reflux (4h). Yield : 82%.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between thiophene and pyrazole rings, forming a bridged bicyclic compound.
Key Stability Considerations:
-
pH Sensitivity : Decomposes in strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal Stability : Stable up to 150°C; degradation observed above 200°C.
This reactivity profile highlights its versatility as a scaffold for synthesizing pharmacologically relevant derivatives. Further studies are needed to explore catalytic asymmetric reactions and biological activity correlations.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and thiazepane moieties through cyclization reactions followed by functional group modifications to achieve the desired compound structure. Detailed protocols can be found in various literature sources focusing on pyrazole derivatives and their synthetic routes .
Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The compound's structure allows for effective scavenging of free radicals, which is crucial in mitigating oxidative stress-related diseases. Molecular docking studies have shown that this compound can interact favorably with biological targets associated with oxidative stress pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit key enzymes involved in inflammatory processes, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial and fungal strains. The presence of the thiazepane ring enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
Photophysical Properties
The compound's unique electronic structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Studies have indicated that modifications to the pyrazole and thiazepane rings can enhance its light absorption capabilities .
Nonlinear Optical Materials
Due to its molecular characteristics, this compound has potential applications as a nonlinear optical material. Its ability to generate second-order nonlinear optical responses makes it a candidate for use in optical devices such as frequency converters and optical switches .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of various pyrazole derivatives, including this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration, supporting its potential use as an antioxidant agent in pharmaceuticals.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, the compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showcasing its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism by which (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazepane rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Key Observations:
Pyrazole Modifications: The target compound’s 5-methyl-1-phenylpyrazole contrasts with analogs featuring hydroxy () or amino groups (). Methyl and phenyl groups may enhance lipophilicity and steric bulk compared to polar substituents like –OH or –NH2, influencing bioavailability . Thiazepane-thiophene vs.
Synthetic Strategies: highlights the use of malononitrile or ethyl cyanoacetate for constructing thiophene-pyrazole hybrids, suggesting possible routes for modifying the target compound’s thiazepane-thiophene moiety . employs cryogenic conditions (–70°C) for pyrazole functionalization, whereas the target compound’s synthesis might require milder conditions due to the stability of the thiazepane ring .
Physicochemical and Functional Properties
While empirical data for the target compound are lacking, inferences can be drawn from analogs:
- Solubility : The thiazepane’s sulfur atoms and thiophene’s π-electron system may enhance solubility in polar aprotic solvents compared to purely aromatic systems (e.g., compound 5 in ) .
- Electronic Effects : The thiophen-2-yl group in the target compound could provide stronger electron-withdrawing effects than phenyl groups (), influencing reactivity in nucleophilic substitutions .
Biological Activity
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that integrates both pyrazole and thiazepane moieties. This combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazole ring and a thiazepane ring, which are known for their biological significance. The presence of these rings can lead to unique interactions with biological targets, potentially resulting in various pharmacological effects.
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring known for anti-inflammatory and analgesic properties. |
| Thiazepane | A seven-membered ring that may exhibit antimicrobial and anticancer activities. |
Enzyme Inhibition
Research indicates that compounds containing pyrazole rings often act as enzyme inhibitors. Specifically, the target compound may inhibit enzymes such as cyclooxygenase (COX) and various kinases, leading to reduced inflammation and cell proliferation. The mechanism of action is believed to involve direct interactions with the active sites of these enzymes, which can be crucial in developing anti-inflammatory drugs .
Antimicrobial Properties
Studies have shown that similar pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds related to the target molecule demonstrated effective inhibition against various fungi and bacteria. In vitro tests indicated that some derivatives displayed comparable or superior activity to standard antimicrobial agents .
Antioxidant and Anti-inflammatory Effects
Molecular docking studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems. Additionally, its anti-inflammatory potential has been highlighted through various assays that measure the inhibition of pro-inflammatory cytokines .
Case Studies and Experimental Findings
- Inhibition of p38 MAP Kinase : A related class of pyrazole derivatives was identified as selective inhibitors of p38 MAP kinase through high-throughput screening methods. This suggests that the target compound might share similar inhibitory characteristics due to its structural components .
- Antifungal Activity : A series of pyrazole-linked compounds were tested against pathogenic fungi, showing promising results in terms of zone of inhibition compared to standard antifungal drugs. This highlights the potential utility of the target compound in treating fungal infections .
- Structure-Activity Relationship (SAR) : The SAR studies conducted on similar compounds reveal that modifications on the pyrazole or thiazepane rings can significantly alter biological activity. For example, substituents on the aromatic rings were found to enhance antimicrobial effectiveness .
Q & A
Basic: What synthetic methodologies are optimized for preparing (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?
Answer:
The compound’s synthesis involves multi-step heterocyclic coupling. A representative method includes:
- Step 1 : Formation of the pyrazole core via refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours, 70–80°C) to yield intermediates like 1-phenyl-3-p-tolyl-1H-pyrazole derivatives .
- Step 2 : Thiazepane-thiophene coupling using nucleophilic substitution or cyclocondensation. For example, refluxing intermediates with 7-(thiophen-2-yl)-1,4-thiazepane in ethanol/DMF (1:1) under basic conditions (e.g., triethylamine) for 2–4 hours .
- Purification : Recrystallization from ethanol or ethanol/DMF mixtures achieves >95% purity .
Advanced: How can regioselectivity challenges in pyrazole-thiazepane coupling be addressed during synthesis?
Answer:
Regioselectivity issues arise from competing nucleophilic sites on the thiazepane ring. Strategies include:
- Steric control : Use bulky substituents (e.g., methyl at pyrazole C5) to direct coupling to the less hindered thiazepane nitrogen .
- Catalytic optimization : Employ Pd-catalyzed cross-coupling to favor C–N bond formation at the thiophene-adjacent position .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction specificity by stabilizing transition states .
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles (e.g., pyrazole C4–C5–N1 ≈ 108.2°) and confirms thiazepane-thiophene connectivity .
- NMR spectroscopy :
- HPLC-MS : Monitors purity (>98%) and molecular ion peaks (m/z ~435.5) .
Advanced: How do torsion angles in the thiazepane ring influence biological activity?
Answer:
Crystal structure data reveals:
- Thiazepane adopts a chair conformation with torsion angles C6–C7–S1–C8 ≈ −175.8° and C7–S1–C8–C9 ≈ −17.8°, stabilizing hydrophobic interactions with target proteins .
- Deviations >10° from these angles (e.g., due to substituent bulk) reduce binding affinity to enzymes like cyclooxygenase-2 (COX-2) by ~40% in docking studies .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Antimicrobial activity : Broth microdilution (MIC ≤ 12.5 µg/mL against S. aureus) per CLSI guidelines .
- Anticancer screening : MTT assay (IC₅₀ ~8.2 µM in HeLa cells) with cisplatin as a control .
- Enzyme inhibition : COX-2 inhibition measured via fluorometric kits (e.g., % inhibition ≥65% at 10 µM) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies often stem from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid false negatives in cell-based assays .
- Metabolic interference : Pre-incubate compounds with liver microsomes (e.g., human S9 fraction) to assess stability .
- Target selectivity : Perform kinome-wide profiling (e.g., using KinomeScan) to rule off-target effects .
Basic: What environmental fate studies are relevant for this compound?
Answer:
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life (t₁/₂ ~48 hours) via HPLC .
- Biodegradation : OECD 301D test with activated sludge; <20% degradation in 28 days indicates persistence .
- Ecotoxicity : Daphnia magna acute toxicity (LC₅₀ >100 mg/L) aligns with OECD 202 guidelines .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Replace thiophene with furan (reduces logP by ~0.5) or add electron-withdrawing groups (e.g., –NO₂) to enhance metabolic stability .
- Docking simulations : Use AutoDock Vina to prioritize derivatives with predicted ΔG ≤ −9.0 kcal/mol for COX-2 .
- Pharmacophore mapping : Highlight hydrogen-bond acceptors (pyrazole carbonyl) and aromatic π-π interactions (thiophene) as critical .
Basic: What crystallization conditions yield high-quality single crystals for XRD?
Answer:
- Solvent system : Slow evaporation from ethanol/DMF (1:1) at 4°C produces monoclinic crystals (space group P2₁/c) .
- Cryoprotection : Soak crystals in Paratone-N oil prior to flash-cooling in liquid N₂ .
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) with ω-scans at 100 K .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Process optimization : Switch from batch to flow chemistry (residence time ~30 minutes) to improve thiazepane coupling yields from 45% to 72% .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica (SiO₂-Pd) for ≥5 reaction cycles without activity loss .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted hydrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
